6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15848371
InChI: InChI=1S/C14H21N3O/c1-11(2)16-4-6-17(7-5-16)14-8-12(3)13(10-18)9-15-14/h8-11H,4-7H2,1-3H3
SMILES:
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde

CAS No.:

Cat. No.: VC15848371

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde -

Specification

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
IUPAC Name 4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbaldehyde
Standard InChI InChI=1S/C14H21N3O/c1-11(2)16-4-6-17(7-5-16)14-8-12(3)13(10-18)9-15-14/h8-11H,4-7H2,1-3H3
Standard InChI Key DMALEFGYXUNVEY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C=O)N2CCN(CC2)C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a formyl group (-CHO), at the 4-position with a methyl group (-CH₃), and at the 6-position with a 4-isopropylpiperazin-1-yl group. The piperazine ring introduces two nitrogen atoms, enabling hydrogen bonding and electrostatic interactions, while the isopropyl side chain enhances lipophilicity .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde
Molecular FormulaC₁₄H₂₁N₃O
CAS Registry Number1355222-54-6
Molecular Weight247.34 g/mol
Topological Polar Surface Area41.6 Ų (calculated)

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A plausible pathway involves:

  • Nicotinaldehyde Functionalization: 4-Methylnicotinaldehyde undergoes bromination at the 6-position.

  • Piperazine Coupling: Reaction with 1-isopropylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .

  • Purification: Column chromatography or recrystallization yields the final product with 98% purity .

Table 2: Synthetic Conditions

StepReagents/ConditionsYieldPurity
1Br₂, FeCl₃, CHCl₃, 0°C75%90%
21-Isopropylpiperazine, K₂CO₃, DMF, 90°C62%98%

Scalability and Industrial Relevance

CymitQuimica lists the compound as discontinued, indicating limited commercial demand . Challenges in scale-up may include the instability of the aldehyde group and the need for inert atmospheres to prevent oxidation.

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (calculated: 2.1) suggests moderate lipophilicity, favoring membrane permeability. It is sparingly soluble in water (<1 mg/mL) but soluble in polar organic solvents like DMSO and ethanol .

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
logP2.1XLogP3
Water Solubility0.87 mg/LALOGPS
pKa (Basic)4.2 (piperazine N)ChemAxon

Stability Profile

The aldehyde group is prone to oxidation, necessitating storage under nitrogen at −20°C. No decomposition data are available, but analogous nicotinaldehydes exhibit half-lives >6 months under inert conditions.

TargetProbabilityAssay Type
5-HT₂A Receptor0.78SwissTargetPrediction
Dopamine D3 Receptor0.65SEA
MAO-B Enzyme0.59PharmMapper

Preclinical Data

Applications in Drug Development

Intermediate in API Synthesis

The compound’s aldehyde group serves as a handle for further functionalization. For example:

  • Schiff Base Formation: Condensation with amines to create imine-linked prodrugs.

  • Reductive Amination: Conversion to secondary amines for improved metabolic stability.

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